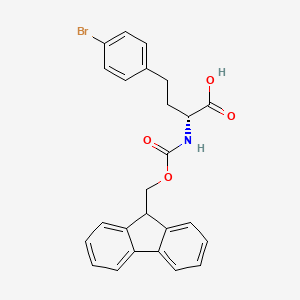

(R)-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, also known as Fmoc-Br-Butyric acid, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of biochemistry and has various applications in scientific research.

Scientific Research Applications

Fluorescent Sensing Applications

- Selective Sensing of Picric Acid, Fe3+, and L-arginine: This compound has been utilized in the synthesis of new fluorene compounds for highly selective sensing applications. It exhibits excellent properties as a fluorescent sensor, detecting picric acid and Fe3+ with high sensitivity and selectivity. Additionally, it shows remarkable ability in the selective recognition of L-arginine in biomolecules (Han et al., 2020).

Synthesis and Protection in Organic Chemistry

- Protection of Hydroxy-Groups: The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used for protecting hydroxy-groups in conjunction with various other protecting groups. It can be conveniently removed while keeping other base-labile protecting groups intact, making it valuable in multi-step organic syntheses (Gioeli & Chattopadhyaya, 1982).

Applications in Peptide Synthesis

- Synthesis of Enantiomerically Pure Diaminobutyric Acids: This compound is instrumental in the preparation of enantiomerically pure diaminobutyric acids, which are crucial for peptide synthesis. These acids, with Fmoc protected α-amino groups, have broad applications in the synthesis of various peptides and biomolecules (Schmidt et al., 1992).

Nanotechnology and Material Science

Organic/Inorganic Semiconductor Hybrid Particles

The compound plays a role in the synthesis of functionalized polyfluorenes, which are used to create hybrid particles consisting of inorganic nanocrystals with polyfluorene attached to the surface. These particles have applications in the field of nanotechnology and advanced materials (de Roo et al., 2014).

Fluorescent D-amino Acids Synthesis

It is also used in the synthesis of fluorescent D-amino acids with aromatic side chains. These amino acids can be incorporated into peptide sequences, contributing to the study and development of fluorescent biomarkers and probes (Maity et al., 2015).

Supramolecular Chemistry

- Supramolecular Synthon Patterns in Crystal Structures: The compound has been a subject of interest in supramolecular chemistry, especially in understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc-amino acids. This knowledge is vital for designing effective hydrogelators and biomaterials (Bojarska et al., 2020).

properties

IUPAC Name |

(2R)-4-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPTNBGMLTTII-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride](/img/structure/B2613130.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)

![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)

![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)